7,8,4'-Trihydroxy-6-methoxyisoflavone
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Overview
Description
elongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Antiproliferative Activity
One of the significant applications of compounds similar to 7,8,4'-Trihydroxy-6-methoxyisoflavone includes their antiproliferative activity. For instance, similar isoflavones produced through the biotransformation of genistein by recombinant Escherichia coli strains have shown potent antiproliferative activity toward mouse B16 melanoma cells, indicating their potential in cancer research and therapy (Chiang et al., 2017).
Antibacterial and Antioxidant Properties
Several isoflavones, including those structurally similar to this compound, have shown notable antibacterial and antioxidant properties. Studies have found that these compounds possess strong antimicrobial activity against a range of bacteria and also exhibit radical scavenging properties, suggesting their potential in developing antimicrobial and antioxidant agents (Erasto et al., 2004).
Metabolic Pathway Analysis
Research into the metabolic pathways of isoflavones like this compound has provided insights into their biotransformation in the human body. Studies using advanced techniques like ultra-performance liquid chromatography and mass spectrometry have identified various metabolites, aiding in the understanding of their biological activities and potential health benefits (Lecompte et al., 2014).
Interaction with Estrogen Receptors
Isoflavones, including those structurally related to this compound, have been evaluated for their binding affinity for estrogen receptors. This research is critical in understanding their potential role in hormone-related therapies and their impact on estrogenic activities in the body (Djiogue et al., 2009).
Isoflavones in Plant Interactions
Studies on various isoflavones, including those structurally similar to this compound, have uncovered their role in plant interactions, such as allelopathy. These compounds can influence the growth and development of other plants, indicating their significance in ecological studies and agricultural applications (Tsanuo et al., 2003).
properties
Molecular Formula |
C16H12O6 |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
7,8-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-12-6-10-13(18)11(8-2-4-9(17)5-3-8)7-22-16(10)15(20)14(12)19/h2-7,17,19-20H,1H3 |
InChI Key |
PONYLIYJEDIVMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O)O |
synonyms |
8-hydroxyglycitein |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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